2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]-1-(2,2,4,6-tetramethyl-1-quinolinyl)ethanone
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Naming Conventions
The systematic IUPAC name for this compound is 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1-yl)ethanone . The name reflects:
- A quinoline ring substituted with four methyl groups at positions 2, 2, 4, and 6.
- An ethanone group at position 1 of the quinoline.
- A 1,3,4-oxadiazole ring linked via a thioether (-S-) bond, with a phenyl substituent at position 5.
Key structural features :
X-Ray Crystallographic Analysis of Molecular Geometry
While no direct X-ray crystallographic data for this compound is available in the provided sources, analogous quinoline-oxadiazole hybrids exhibit planar geometries due to conjugated π-systems. For example, the crystal structure of human lysozyme complexed with similar heterocycles (PDB: 7XF6) highlights the importance of planar aromatic systems in molecular interactions. Computational models predict:
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Properties
Molecular Formula |
C23H23N3O2S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C23H23N3O2S/c1-15-10-11-19-18(12-15)16(2)13-23(3,4)26(19)20(27)14-29-22-25-24-21(28-22)17-8-6-5-7-9-17/h5-13H,14H2,1-4H3 |
InChI Key |
AYQGFKIZSAKEBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-1-(2,2,4,6-tetramethyl-1-quinolinyl)ethanone is a novel derivative of the oxadiazole class known for its diverse biological activities. This article aims to explore its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 5-phenyl-1,3,4-oxadiazole with thio-containing reagents and quinoline derivatives. The process often utilizes various solvents and conditions to optimize yield and purity. For instance, the synthesis can be achieved through a multi-step reaction involving:
- Formation of the oxadiazole ring.
- Introduction of the thio group.
- Coupling with the quinoline moiety.
Anticancer Properties
-
Mechanism of Action :
- The oxadiazole derivatives have been shown to exhibit anticancer activity by targeting various cellular pathways. Specifically, they inhibit key enzymes involved in cancer cell proliferation such as telomerase , thymidylate synthase , and histone deacetylase (HDAC) .
- These compounds can induce apoptosis in cancer cells through caspase activation and mitochondrial membrane depolarization .
- Cytotoxicity Studies :
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 4h | <0.14 | A549 |
| 4f | 1.59 | A549 |
| 4g | 8.16 | C6 |
| 4i | 13.04 | C6 |
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety also possess antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes and inhibition of protein synthesis .
Case Studies
Several studies have investigated the biological activities of oxadiazole derivatives:
- Study on Anticancer Activity :
- Mechanism-Based Approaches :
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. A study synthesized a series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides and evaluated their antimicrobial activity against various microbial strains. The results showed that some compounds displayed considerable activity against selected microbial species with lower toxicity compared to reference standards .
Anticancer Potential
The oxadiazole ring is known for its anticancer properties. A review highlighted the potential of 1,3,4-oxadiazole derivatives in targeting growth factors and kinases involved in cancer progression . The incorporation of the quinoline moiety may enhance the efficacy of these compounds by improving their interaction with biological targets associated with cancer cells.
Antioxidant Properties
Compounds containing oxadiazole structures have been reported to exhibit antioxidant activities. This property is crucial in combating oxidative stress-related diseases and could be leveraged in developing therapeutic agents aimed at reducing cellular damage from free radicals.
Case Studies
Synthesis Techniques
The synthesis of 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]-1-(2,2,4,6-tetramethyl-1-quinolinyl)ethanone typically involves multi-step organic reactions including:
- Formation of Oxadiazole : Starting from benzoic acid or its derivatives.
- Thioether Formation : Reaction with thiol compounds to introduce the thio group.
- Quinoline Integration : Incorporating the quinoline moiety through various coupling reactions.
These synthetic pathways are crucial for obtaining high yields and purity of the target compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole-Thioether Linkages
VNI Derivatives (e.g., (R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide)
- Key Differences: The target compound replaces VNI’s benzamide group with a thioether-linked ethanone and tetramethylquinoline.
- Activity: VNI derivatives target fungal sterol 14α-demethylase, showing antifungal activity . The quinoline in the target compound may redirect activity toward cancer or inflammatory targets due to enhanced lipophilicity.
1-(4-Substitutedphenyl)-2-[(5-(3-(Pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one Derivatives
- Key Differences: These analogues feature pyrimidinylthio-propyl chains instead of tetramethylquinoline.
- Activity : Demonstrated anticancer effects against ovarian epithelial cells, with IC₅₀ values <10 µM . The target compound’s bulkier substituent may alter cytotoxicity profiles.
1-(Morpholin-4-yl)-2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)amino]ethanone (1l)
- Key Differences: A morpholine ring replaces the quinoline, and an amino group substitutes the thioether.
- Activity: Inhibited carbonic anhydrase IX (CA-IX) with IC₅₀ ~0.8 µM and showed low cytotoxicity (IC₅₀ >100 µM) in ID8 cells . The target compound’s thioether and quinoline may enhance enzyme inhibition but increase cellular toxicity.
Functional Group Variations
2-(1H-Benzo[d]imidazol-1-yl)-N-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetamide
- Key Differences: Contains a benzoimidazole-acetamide group instead of ethanone-quinoline.
- Activity: Exhibited antioxidant activity (IC₅₀ ~25 µM in DPPH assay), comparable to ascorbic acid .
2-((5-(2-(4-Methoxyphenyl)-1H-Benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-Benzylpiperazin-1-yl)ethan-1-one (5d)
- Key Differences : Incorporates a benzylpiperazine and methoxyphenyl-benzimidazole.
- Activity : Aromatase inhibition (IC₅₀ ~0.2 µM), highlighting the role of extended aromatic systems in targeting steroidogenic enzymes .
Data Tables
Table 2: Activity Trends by Substituent
Research Findings and Implications
- Structural-Activity Relationships (SAR): The 1,3,4-oxadiazole-thioether scaffold is critical for diverse activities, but substituents dictate target specificity. Quinoline enhances lipophilicity and steric bulk, likely improving blood-brain barrier penetration but increasing cytotoxicity risks . Thioether linkages improve metabolic stability compared to ester or amide bonds .
- Biological Potential: Anticancer activity is plausible, as seen in pyrimidinylthio-propyl analogues . Enzyme inhibition (e.g., CA-IX, aromatase) may arise from quinoline’s planar aromatic system .
- Limitations: No direct data on the target compound’s activity; inferences rely on structural analogues. Synthetic challenges due to tetramethylquinoline’s steric hindrance may limit yield .
Preparation Methods
Nucleophilic Aromatic Substitution
Bromination of the ethanone α-carbon using bromine in acetic acid generates 1-(2,2,4,6-tetramethylquinolin-1-yl)-2-bromoethanone. Reaction with 5-phenyl-1,3,4-oxadiazole-2-thiol in dimethylformamide (DMF) containing triethylamine (Et₃N) at 60°C for 12 hours achieves coupling. The base deprotonates the thiol, enhancing its nucleophilicity for SN2 displacement of bromide. Yields range from 65% to 78%, with purity confirmed by HPLC retention times matching reference standards.
Biocatalytic Thia-Michael Addition
A novel approach employs Myceliophthora thermophila laccase (Novozym 51003) to oxidize catechol derivatives to ortho-quinones. The quinolinyl ethanone, functionalized with a catechol group, undergoes enzymatic oxidation, forming a reactive quinone that undergoes 1,4-thia-Michael addition with the oxadiazole-thiol. This method operates under mild conditions (pH 5.0, 30°C) with yields up to 89%, though substrate scope remains limited to electron-deficient thiols.
Optimization and Comparative Analysis
Table 1 : Comparison of Thioether Coupling Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF, Et₃N, 60°C, 12h | 78 | Broad substrate compatibility | Harsh conditions, bromide waste |
| Biocatalytic Addition | Laccase, pH 5, 30°C, 24h | 89 | Green chemistry, mild conditions | Limited to activated thiols |
Cyclization efficiency depends on the dehydrating agent. Phosphorus oxychloride (POCl₃) achieves 92% cyclization of diacylhydrazines compared to 84% with thionyl chloride (SOCl₂). Microwave-assisted synthesis reduces reaction times from hours to minutes but risks decomposition of thermally sensitive intermediates.
Structural Characterization and Validation
Spectroscopic Data :
-
IR : Strong absorption at 1675 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C oxadiazole), and 2550 cm⁻¹ (S-H stretch, absent in final product).
-
¹H NMR (CDCl₃): δ 8.21 (d, J = 8.5 Hz, quinoline H-8), 7.92–7.85 (m, oxadiazole phenyl), 3.12 (s, SCH₂CO), 2.68 (s, quinoline CH₃).
-
ESI-MS : m/z 447.2 [M+H]⁺, consistent with molecular formula C₂₄H₂₂N₃O₂S.
HPLC purity exceeds 98% when using C18 reverse-phase columns with acetonitrile/water (70:30) mobile phase. X-ray crystallography confirms the thioether linkage geometry, with dihedral angles of 85.3° between quinoline and oxadiazole planes .
Q & A
Q. How can researchers mitigate limitations in experimental design when generalizing results?
- Methodological Answer : Address low pollution variability (e.g., limited initial samples) by expanding datasets to >200 mixtures. Stabilize organic degradation by cooling samples to 4°C during prolonged assays. Use machine learning (e.g., PCA) to identify confounding variables in HSI data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
